1-Propanol, 2-bromo-3-chloro-

CAS No.: 73727-39-6

Cat. No.: VC19345516

Molecular Formula: C3H6BrClO

Molecular Weight: 173.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73727-39-6 |

|---|---|

| Molecular Formula | C3H6BrClO |

| Molecular Weight | 173.43 g/mol |

| IUPAC Name | 2-bromo-3-chloropropan-1-ol |

| Standard InChI | InChI=1S/C3H6BrClO/c4-3(1-5)2-6/h3,6H,1-2H2 |

| Standard InChI Key | WQTCNBWIWNNMFO-UHFFFAOYSA-N |

| Canonical SMILES | C(C(CCl)Br)O |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Structure

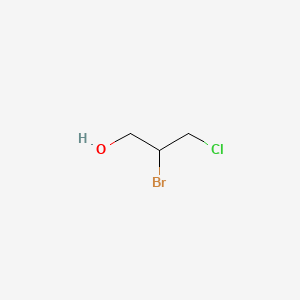

The systematic name for this compound is 2-bromo-3-chloropropan-1-ol, reflecting the positions of the bromine (C2), chlorine (C3), and hydroxyl (C1) groups on the propane backbone . Its two-dimensional structure, represented by the SMILES notation C(C(CCl)Br)O, confirms the stereochemistry and bonding arrangement . The molecular weight is 173.43 g/mol, computed using isotopic distribution data .

Table 1: Key Identifiers of 2-Bromo-3-Chloropropan-1-Ol

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 73727-39-6 | |

| IUPAC Name | 2-bromo-3-chloropropan-1-ol | |

| Molecular Formula | C₃H₆BrClO | |

| SMILES | C(C(CCl)Br)O | |

| InChI Key | WQTCNBWIWNNMFO-UHFFFAOYSA-N |

Stereochemical Considerations

Synthesis and Industrial Production

Industrial Relevance

Halogenated alcohols like 2-bromo-3-chloropropan-1-ol serve as intermediates in pharmaceutical and agrochemical synthesis. For example, they are precursors to β-blockers or herbicides, where the hydroxyl group facilitates further functionalization .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Spectroscopic Characteristics

-

Mass Spectrometry: The molecular ion peak at m/z 173.43 (M⁺) aligns with the molecular weight . Fragmentation patterns likely include losses of HBr (m/z 93) and HCl (m/z 137) .

-

Photoelectron Spectroscopy: Ionization energy (IE) measurements for the related isomer 1-bromo-3-chloropropan-2-ol show IE = 10.31 eV , suggesting similar electronic stability for the title compound.

Reactivity and Degradation Pathways

Nucleophilic Substitution

The bromine and chlorine atoms are susceptible to nucleophilic attack. In aqueous environments, hydroxide ions may displace bromine (better leaving group) to form 3-chloropropane-1,2-diol .

Oxidation and Elimination

The hydroxyl group can oxidize to a ketone under strong oxidizing conditions (e.g., KMnO₄), though steric hindrance from halogens may limit this reaction. Thermal decomposition via β-elimination could yield allylic halides .

Toxicological and Environmental Impact

Acute and Chronic Toxicity

While direct studies on 2-bromo-3-chloropropan-1-ol are scarce, data on structurally related compounds (e.g., 1-bromo-3-chloropropane ) indicate:

Genotoxicity and Carcinogenicity

-

In Vitro: Positive mutagenicity in Salmonella typhimurium assays with metabolic activation .

-

In Vivo: No significant micronuclei formation in mice, but chromosomal aberrations observed in rat bone marrow at high doses (45 mg/m³) .

Table 3: Toxicity Endpoints for Analogous Compounds

Applications and Future Directions

Current Uses

-

Pharmaceuticals: Intermediate in β-adrenergic antagonist synthesis.

-

Agrochemicals: Building block for halogenated herbicides.

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume